

Cyanidin 3-Sambubioside in Edible Berries: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cyanidin 3-sambubioside

Cat. No.: B10826557

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence of **cyanidin 3-sambubioside** in a variety of edible berries. The information is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes a key signaling pathway associated with the bioactivity of cyanidin-based anthocyanins.

Quantitative Occurrence of Cyanidin 3-Sambubioside in Edible Berries

Cyanidin 3-sambubioside is a significant anthocyanin found in several edible berries, contributing to their vibrant red, purple, and blue hues. The concentration of this compound can vary considerably depending on the berry species, cultivar, growing conditions, and ripeness. The following table summarizes the quantitative data for **cyanidin 3-sambubioside** content in various edible berries.

Berry Species	Common Name	Cultivar/Variety	Cyanidin 3-Sambubioside Content (mg/100g FW)	Reference(s)
Sambucus nigra	Black Elderberry	Not Specified	462.96 (average); Range: 269.00 - 706.38	[1]
Rubus idaeus	Red Raspberry	'Nantahala'	Particularly high levels noted	[2][3]
Rubus idaeus	Red Raspberry	Not Specified	Detected	[4]
Rubus occidentalis	Black Raspberry	Not Specified	Detected	[5][6]
Vaccinium myrtillus	Bilberry	Not Specified	Detected	[7][8]
Aronia melanocarpa	Aronia Berry/Chokeberry	Not Specified	Not typically a major anthocyanin; primary anthocyanins are cyanidin-3-galactoside and cyanidin-3-arabinoside.[9][10]	[9][10][11][12]
Ribes nigrum	Black Currant	Not Specified	Not typically reported as a major anthocyanin; primary anthocyanins are delphinidin and cyanidin	[13][14][15][16]

glycosides.[13]

[14][15][16]

FW: Fresh Weight

Experimental Protocols for Quantification

The quantification of **cyanidin 3-sambubioside** in berries is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS). Below are detailed methodologies representative of the techniques cited in the literature.

Sample Preparation and Extraction

A generalized yet robust protocol for the extraction of anthocyanins from berry matrices is as follows:

- **Sample Homogenization:** Fresh or frozen berry samples are typically homogenized to a fine powder or puree. This is often done under cryogenic conditions (e.g., with liquid nitrogen) to prevent enzymatic degradation of the anthocyanins.
- **Solvent Extraction:** The homogenized sample is extracted with an acidified solvent. A common solvent system is methanol or ethanol containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanins in their flavylum cation form. The ratio of sample to solvent is typically in the range of 1:5 to 1:10 (w/v).
- **Extraction Procedure:** The mixture is subjected to vortexing, sonication, or shaking for a defined period (e.g., 30-60 minutes) to ensure thorough extraction. This process is often repeated multiple times with fresh solvent to maximize the yield.
- **Centrifugation and Filtration:** The extract is centrifuged to pellet solid debris. The resulting supernatant is then filtered through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any remaining particulate matter before HPLC analysis.

HPLC-DAD-MS/MS Analysis

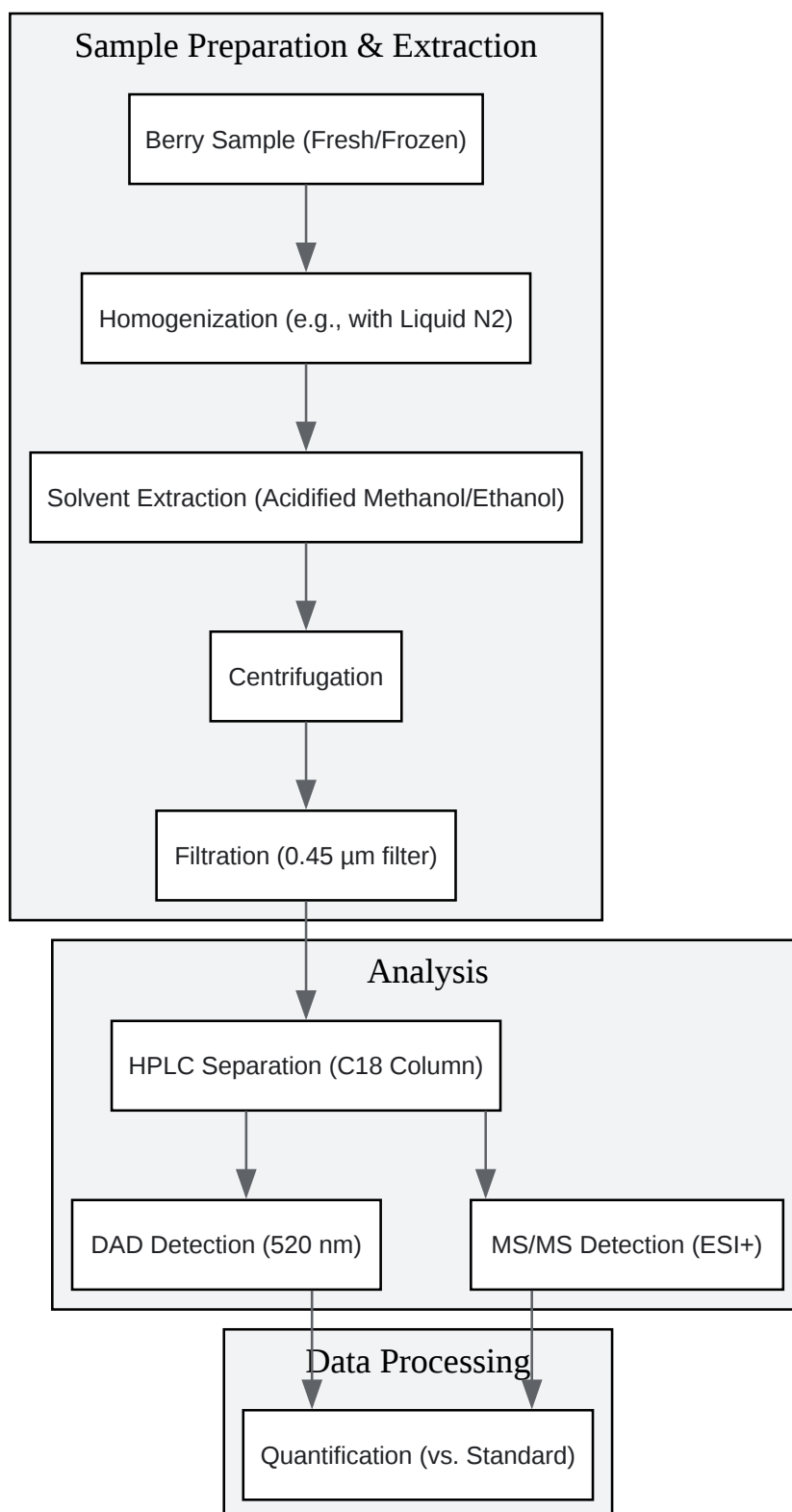
The following provides a representative set of conditions for the chromatographic separation and detection of **cyanidin 3-sambubioside**:

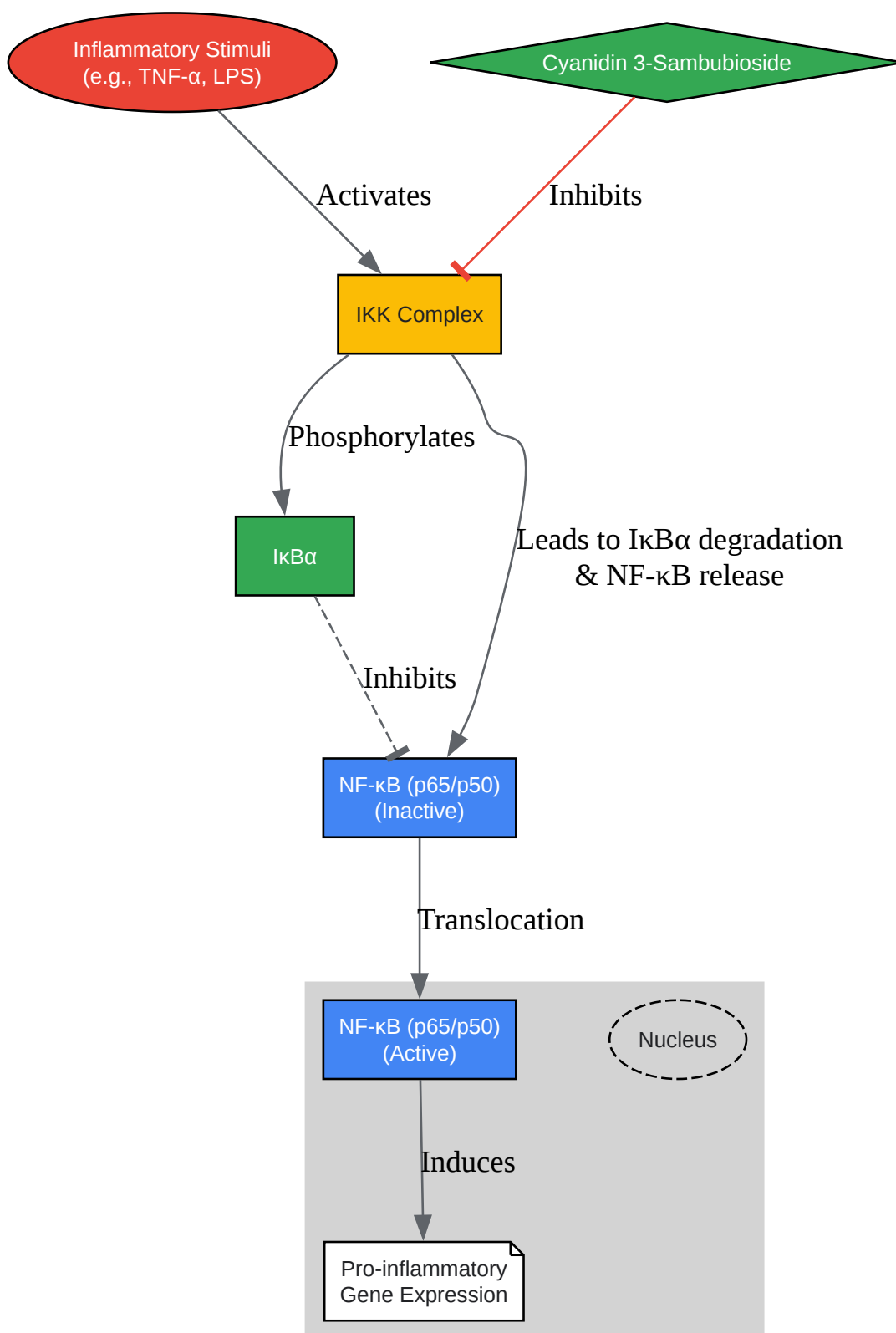
- HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, autosampler, and diode array detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.
- Mobile Phase: A binary gradient system is typically employed:
 - Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Solvent B: 50% Acetonitrile in 0.1% TFA/water.
- Gradient Program: A linear gradient from an initial concentration of B (e.g., 15%) to a final concentration (e.g., 30%) over a period of 60 minutes is a common starting point.[\[17\]](#) The column is then washed and re-equilibrated.
- Flow Rate: A flow rate of 0.5 mL/min is often used.[\[17\]](#)
- Column Temperature: The column is typically maintained at 40°C.[\[17\]](#)
- Detection:
 - DAD: The diode array detector is set to scan a wavelength range of 250-600 nm, with a specific monitoring wavelength for anthocyanins at approximately 520 nm.[\[17\]](#)
 - MS/MS: An electrospray ionization (ESI) source in positive ion mode is used.[\[17\]](#) The mass spectrometer is set to perform full scan analysis to identify the molecular ion of **cyanidin 3-sambubioside** (m/z 581) and its aglycone fragment (cyanidin, m/z 287) in MS/MS mode.[\[17\]](#)
- Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from a pure standard of **cyanidin 3-sambubioside**.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Anthocyanin Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of **cyandinin 3-sambubioside** from berry samples.





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